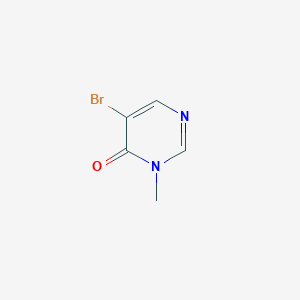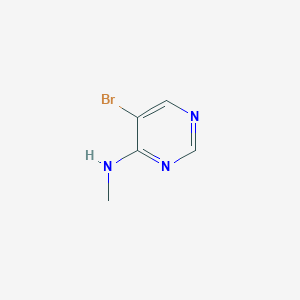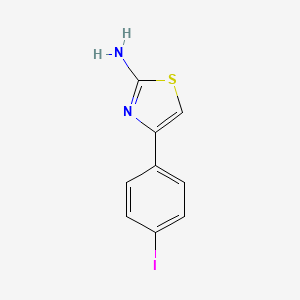
Tetrahydrofuran-3,4-diol
描述
Tetrahydrofuran-3,4-diol is a chemical compound with the molecular formula C4H8O3 It is a derivative of tetrahydrofuran, a cyclic ether, and contains two hydroxyl groups at the 3rd and 4th positions
作用机制
Target of Action
Tetrahydrofuran-3,4-diol is a stable cyclic diol . It is widely used as an intermediate in the preparation of polyesters, polyethers, and plasticizers . The primary targets of this compound are these polymers, where it can effectively increase their hardness .
Mode of Action
The mode of action of this compound involves its incorporation into the polymer structure, which enhances the hardness of the resulting material . A redox-relay Heck reaction is used to rapidly access cyclic hemiacetals that can be directly reduced to afford the corresponding 3-aryl tetrahydrofuran . Furthermore, the hemiacetals can also serve as precursors to a range of disubstituted tetrahydrofurans .
Biochemical Pathways
This compound is involved in the synthesis of polyesters, polyethers, and plasticizers . The biochemical pathways affected by this compound are those involved in polymer synthesis and modification . The compound’s role in these pathways contributes to the increased hardness of the resulting polymers .
Pharmacokinetics
The compound’s stability and reactivity in chemical reactions are crucial for its role in polymer synthesis .
Result of Action
The primary result of this compound’s action is the production of harder polymers when it is used as an intermediate in the synthesis of polyesters, polyethers, and plasticizers . This enhancement of hardness can improve the performance and durability of these materials in various applications .
生化分析
Biochemical Properties
Tetrahydrofuran-3,4-diol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with sex hormone-binding globulin (SHBG), reducing its ability to bind additional steroid hormones such as estrogens and androgens . This interaction is significant as it can influence the bioavailability of these hormones in the body.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with SHBG can alter the levels of free testosterone and estradiol, impacting cellular processes regulated by these hormones
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its binding to SHBG prevents the binding of other steroid hormones, thereby modulating their activity and availability . This mechanism highlights the compound’s potential as a modulator of hormone activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can form unstable hydroperoxides upon exposure to oxygen, which can affect its long-term stability and efficacy . These temporal changes can influence its effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, high doses of this compound have been associated with toxicity in animal studies, highlighting the importance of dosage optimization . Understanding these dosage effects is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized through pathways involving acetyl-CoA, leading to the production of other metabolites . These metabolic interactions can influence the overall metabolic flux and levels of metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for determining its bioavailability and efficacy in different tissues.
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions: Tetrahydrofuran-3,4-diol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of furfural to produce tetrahydrofuran, followed by selective oxidation to introduce the hydroxyl groups at the desired positions . Another method involves the cyclization of erythritol under acidic conditions to form the tetrahydrofuran ring, followed by selective hydroxylation .
Industrial Production Methods: Industrial production of this compound typically involves the use of robust catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, oxidation, and purification to isolate the desired compound .
化学反应分析
Types of Reactions: Tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of tetrahydrofuran-3,4-dione.
Reduction: Formation of tetrahydrofuran derivatives with different alkyl or aryl groups.
Substitution: Formation of halogenated tetrahydrofuran derivatives.
科学研究应用
Tetrahydrofuran-3,4-diol has a wide range of applications in scientific research:
相似化合物的比较
Tetrahydrofuran (THF): A cyclic ether with a similar structure but lacking the hydroxyl groups.
1,4-Butanediol: A linear diol with similar hydroxyl functionality but different structural properties.
2,5-Dihydrofuran: An isomer of tetrahydrofuran with different reactivity and applications.
Uniqueness: Tetrahydrofuran-3,4-diol is unique due to the presence of hydroxyl groups at specific positions on the tetrahydrofuran ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and form hydrogen bonds makes it a valuable compound in both research and industrial contexts .
属性
IUPAC Name |
oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYDTHANSGMJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945207 | |
| Record name | Oxolane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4358-64-9, 22554-74-1, 59727-71-8 | |
| Record name | cis-Tetrahydrofuran-3,4-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Tetrahydrofuran-3,4-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022554741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC295602 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxolane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-tetrahydrofuran-3,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: EPZ-5676 is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L. [] By inhibiting DOT1L, EPZ-5676 disrupts the aberrant gene expression patterns driven by DOT1L in certain leukemias, particularly those with MLL-rearrangements. [] This leads to antiproliferative effects and shows potential as a therapeutic strategy for these cancers. []
A: EPZ-5676's interaction with DOT1L creates a durable, altered chromatin state in MLL-rearranged leukemia cells, making them more susceptible to the effects of chemotherapy. [] This synergistic effect has been observed with standard acute myeloid leukemia (AML) agents like cytarabine and daunorubicin, as well as with DNA hypomethylating agents. []
A: The cis-tetrahydrofuran-3,4-diol structure forms the backbone of novel protecting groups for the 5'-hydroxyl group of nucleosides. [] These protecting groups are removable under oxidative conditions through a self-cyclization mechanism. [] The removal is initiated by removing a TrS or MMTrS group, leading to an intramolecular attack by the neighboring hydroxyl group on the acyl carbon. []
A: The CTFOC group, incorporating the cis-tetrahydrofuran-3,4-diol backbone, demonstrates efficient introduction to the 5'-hydroxyl group of 3'-masked deoxyribonucleoside derivatives. [] Additionally, it exhibits rapid removal under mild conditions using iodine. []
A: These compounds act as selective adenosine A2a receptor antagonists. [] The 2,6-disubstitution pattern on the purine ring is crucial for their selectivity towards the A2a receptor subtype. []
A: These compounds are being investigated for their potential in treating inflammatory diseases, particularly asthma and COPD. [] Their ability to selectively block A2a receptors makes them promising candidates for targeted therapy.
A: Computational methods, like DFT and QSAR, provide valuable insights into the molecular properties and potential activities of tetrahydrofuran-3,4-diol derivatives. [] For example, in the case of the anti-cancer drug nelarabine, these methods help predict its physicochemical, pharmacokinetic, and pharmacodynamic properties. []
A: In preclinical studies, EPZ-5676 primarily undergoes hepatic oxidative metabolism. [] Key metabolic pathways include monohydroxylation, N-dealkylation, and N-oxidation, leading to several metabolites. []
A: EPZ-5676 exhibits moderate to high clearance, low oral bioavailability, and a steady-state volume of distribution exceeding total body water. [] Its terminal elimination half-life varies across species, ranging from 1.1 hours in mice to 13.6 hours in dogs. []
A: Research indicates two types of interactions between ribavirin and nucleic acids: intercalation of the 1,2,4-triazole-3-carboxamide chromophore between nucleic acid bases (internal binding) and binding to nucleic acid grooves (external binding). [] Notably, the binding constant for external binding is significantly higher. []
A: Theoretical studies suggest that ribavirin displays a preference for nucleic acid sequences rich in adenine and thymine bases. [] This sequence specificity arises from differences in electrostatic and van der Waals interactions contributing to the total binding energy. []
A: This compound has been crystallized with Mycobacterium tuberculosis adenosine kinase, providing insights into the enzyme's structure and potential for drug development against tuberculosis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)
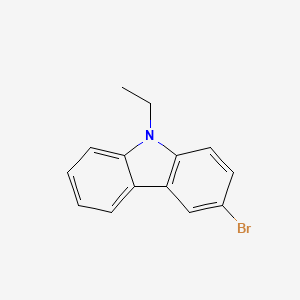
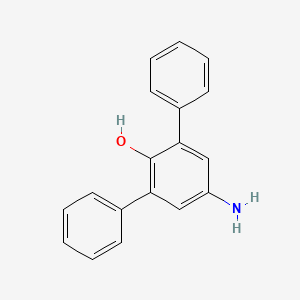
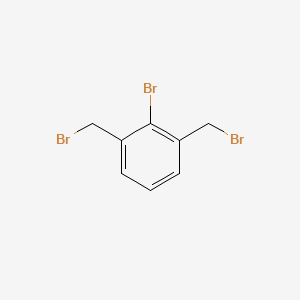
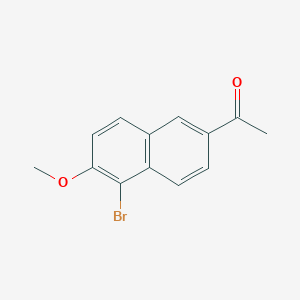
![6-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1268541.png)
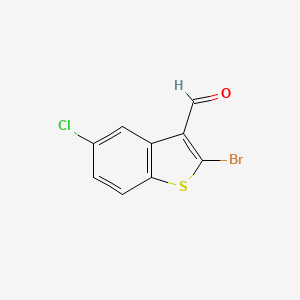
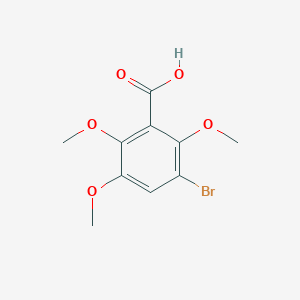
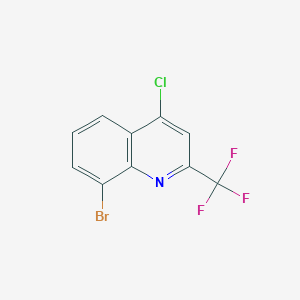
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone](/img/structure/B1268552.png)
